![molecular formula C20H20FN3O4S2 B2864791 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941901-99-1](/img/structure/B2864791.png)
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone” is a complex organic molecule. It has a molecular formula of C24H25FN6O2S2 and an average mass of 512.623 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a (4-methoxyphenyl)sulfonyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 138.3±0.5 cm3, and a polar surface area of 120 Å2. It has 8 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds. Its ACD/LogP is 3.52, and its ACD/LogD (pH 7.4) is 3.37 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been the subject of research focusing on its synthesis and characterization. For instance, a study by Govindhan et al. (2017) details the synthesis of a similar compound using click chemistry. The compound was characterized using various spectroscopic techniques, and its thermal stability was analyzed, highlighting its potential for further biological applications.
Application in Drug Development
Research has shown that derivatives of this compound have potential applications in drug development. For example, Wu Qi (2014) synthesized novel piperazine derivatives and investigated their antibacterial activities. This demonstrates the compound's relevance in the development of new antibacterial agents.
Antimicrobial Activities
The antimicrobial properties of similar compounds have been extensively studied. For instance, Puthran et al. (2019) synthesized novel Schiff bases using related compounds and evaluated their in vitro antimicrobial activity. This indicates the potential of such compounds in antimicrobial drug research.
Electrochemical Synthesis Applications
Compounds structurally related to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone have been utilized in electrochemical synthesis. A study by Amani and Nematollahi (2012) demonstrated the electrochemical synthesis of new arylthiobenzazoles, showcasing the versatility of such compounds in synthetic chemistry.
Molecular Docking Studies
Molecular docking studies, such as those conducted by Govindhan et al. (2017), provide insights into the potential interactions of these compounds with biological targets. This is crucial for understanding their mechanism of action in various biological applications.
Antioxidant Properties
Research by Malík et al. (2017) investigated the antioxidant properties of related compounds, highlighting their potential in oxidative stress-related therapeutic applications.
Crystal Structure Analysis
Studies like those by Faizi et al. (2016) focus on crystal structure analysis of similar compounds. This is important for understanding the physical and chemical properties that impact their biological activity.
Propiedades
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)29-20/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJCORJZHVPTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

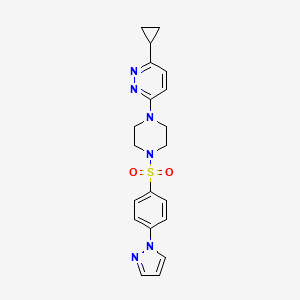
![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)
![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)
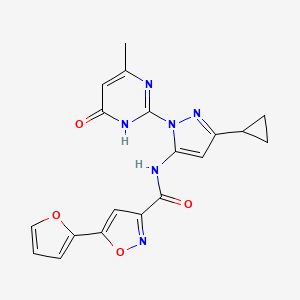

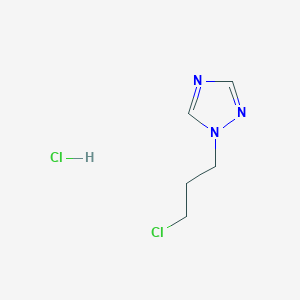
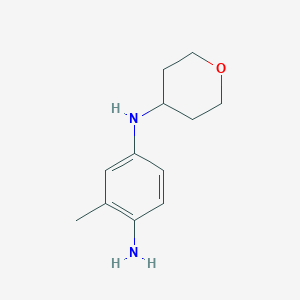
![2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2864719.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2864720.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2864721.png)
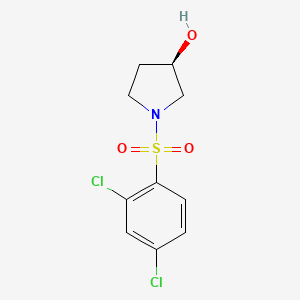
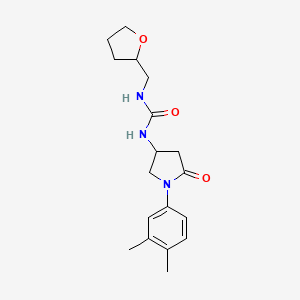
![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)